molecular formula C15H16ClN3O2 B3396032 N-(4-tert-butylphenyl)-6-chloro-2-oxo-1H-pyrimidine-4-carboxamide CAS No. 931066-01-2

N-(4-tert-butylphenyl)-6-chloro-2-oxo-1H-pyrimidine-4-carboxamide

Cat. No. B3396032
M. Wt: 305.76 g/mol
InChI Key: GYHBZRXAWRZXTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, stability, and reactivity. These properties can be determined through various experimental techniques .

Safety And Hazards

The safety and hazards associated with a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and environmental impact. Safety data sheets (SDS) often provide this information .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include developing new synthetic routes, exploring new reactions, investigating its biological activity, or studying its potential use in various industries .

properties

IUPAC Name

N-(4-tert-butylphenyl)-6-chloro-2-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-15(2,3)9-4-6-10(7-5-9)17-13(20)11-8-12(16)19-14(21)18-11/h4-8H,1-3H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHBZRXAWRZXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NC(=O)NC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enrofloxacin lactate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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